molecular formula C10H11NO2 B1299102 1-(3-Hydroxyphenyl)pyrrolidin-2-one CAS No. 58212-15-0

1-(3-Hydroxyphenyl)pyrrolidin-2-one

Cat. No.: B1299102
CAS No.: 58212-15-0
M. Wt: 177.2 g/mol
InChI Key: YZVOLCQVEKXPHT-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(3-Hydroxyphenyl)pyrrolidin-2-one plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes. Additionally, this compound can bind to certain receptor proteins, modulating their activity and influencing downstream signaling pathways .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can enhance the expression of neuroprotective genes and inhibit apoptotic pathways, thereby promoting cell survival. In immune cells, it can modulate the production of cytokines and other signaling molecules, affecting the immune response .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These binding interactions can lead to enzyme inhibition or activation, depending on the target enzyme. For instance, this compound has been shown to inhibit the activity of certain proteases, thereby preventing the degradation of target proteins. Additionally, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, such as prolonged activation of signaling pathways and persistent changes in gene expression. These temporal effects are important for understanding the potential therapeutic applications of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing cognitive function and reducing inflammation. At high doses, it can cause toxic or adverse effects, such as hepatotoxicity and neurotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the compound to form various metabolites. These metabolites can then undergo further transformations, such as conjugation with glucuronic acid or sulfate, to enhance their solubility and facilitate their excretion. The metabolic pathways of this compound are important for understanding its pharmacokinetics and potential interactions with other drugs .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters. Once inside the cell, it can bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm or nucleus. The distribution of this compound within cells is crucial for its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. For example, phosphorylation of this compound can enhance its localization to the nucleus, where it can modulate gene expression. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

1-(3-hydroxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-9-4-1-3-8(7-9)11-6-2-5-10(11)13/h1,3-4,7,12H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVOLCQVEKXPHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353097
Record name 1-(3-hydroxyphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58212-15-0
Record name 1-(3-hydroxyphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-hydroxyphenyl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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